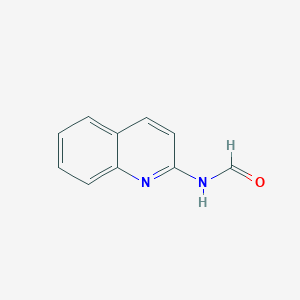

N-(quinolin-2-yl)formamide

Description

Properties

IUPAC Name |

N-quinolin-2-ylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-11-10-6-5-8-3-1-2-4-9(8)12-10/h1-7H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKXGTCTNKXYFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516805 | |

| Record name | N-Quinolin-2-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89067-40-3 | |

| Record name | N-Quinolin-2-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Quinolin 2 Yl Formamide and Its Analogues

Direct Formylation Strategies

Direct formylation methods involve the introduction of a formyl group (-CHO) onto a nitrogen atom, typically starting from the corresponding amine. These are foundational techniques in the synthesis of formamides.

Formylation of 2-Aminoquinoline (B145021)

The most straightforward approach to synthesizing N-(quinolin-2-yl)formamide is the direct formylation of 2-aminoquinoline. This can be achieved using various classical formylating agents.

One of the most common and practical reagents for this transformation is formic acid . The reaction typically involves heating the amine with formic acid, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced during the condensation. nih.govscispace.com A solvent-free approach, where 2-aminoquinoline and formic acid are heated together at elevated temperatures (e.g., 80 °C), has also been reported for aromatic amines and can be applied here. nih.gov This method is advantageous due to its simplicity and the ready availability of the reagent. scispace.com

Triethyl orthoformate is another effective formylating agent. mdpi.com Reactions can be carried out by heating 2-aminoquinoline with triethyl orthoformate. In some procedures for primary amines, the reaction is performed in water, which serves as an optimal solvent, and can be accelerated by microwave irradiation. nih.gov Acid catalysts, such as sulfuric acid immobilized on silica (B1680970) gel, can also be employed to facilitate the N-formylation of amines with triethyl orthoformate under reflux conditions. dntb.gov.ua

Other historical but effective formylating agents include chloral , which reacts with primary amines at low temperatures to produce formamides in excellent yields with chloroform (B151607) as the only byproduct. nih.gov

Table 1: Common Reagents for Direct Formylation of 2-Aminoquinoline

| Formylating Reagent | Typical Conditions | Reference |

|---|---|---|

| Formic Acid | Toluene, reflux with Dean-Stark trap; or neat, 80 °C | nih.govscispace.com |

| Triethyl Orthoformate | Water, reflux or microwave; or with acid catalyst | nih.govmdpi.comdntb.gov.ua |

| Chloral | Low temperature | nih.gov |

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and operational simplicity. While a direct one-pot synthesis of this compound from simpler precursors is not widely documented, related one-pot procedures for analogous structures highlight the potential of this strategy.

For instance, a one-pot reaction has been developed for the synthesis of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one . derpharmachemica.com This process involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid in refluxing ethanol. The mechanism proceeds via a Leuckart reaction, where formamide acts as the formylating agent, leading to an N-formyl intermediate that subsequently cyclizes to form the fused ring system. derpharmachemica.com

Another relevant example is the one-pot synthesis of 4-quinolones . This method involves a sequential palladium-catalyzed amidation of 2'-bromoacetophenones with formamide, followed by an intramolecular base-promoted cyclization to yield the 4-quinolone core. acs.org These examples demonstrate the utility of formamide as a building block in one-pot sequences to generate complex quinoline-based heterocycles.

Metal-Catalyzed and Organocatalytic Approaches

Modern synthetic chemistry has increasingly turned to catalytic methods to achieve high selectivity and efficiency. For the synthesis of this compound and its analogues, both metal-catalyzed and organocatalytic C-H functionalization strategies have proven to be powerful tools. These methods often start from quinoline (B57606) itself or its N-oxide derivative, bypassing the need to pre-install an amino group at the C2 position.

Iodine-Catalyzed C2-H Formamidation of Quinoline N-Oxides

A significant advancement is the development of a metal-free, iodine-catalyzed C2-H formamidation of quinoline N-oxides. researchgate.net This reaction provides a direct and regioselective route to N-(quinolin-2-yl)formamides.

The reaction proceeds by treating a quinoline N-oxide with an isocyanide in the presence of a catalytic amount of molecular iodine (I₂). The optimal conditions typically involve using 10 mol% of I₂ in dimethylformamide (DMF) as the solvent at a temperature of 70 °C. researchgate.net The reaction is proposed to occur through the nucleophilic addition of the isocyanide to the C2 position of the iodine-activated quinoline N-oxide, followed by a rearrangement to furnish the formamide product. researchgate.net This methodology is notable for its broad substrate scope, tolerating various substituents on both the quinoline N-oxide and the isocyanide, and its high yields. researchgate.net

Table 2: Iodine-Catalyzed Synthesis of this compound Analogues

| Quinoline N-oxide | Isocyanide | Yield (%) |

|---|---|---|

| Quinoline N-oxide | tert-Butyl isocyanide | 94 |

| 4-Chloroquinoline N-oxide | tert-Butyl isocyanide | 85 |

| 6-Bromoquinoline N-oxide | tert-Butyl isocyanide | 89 |

| Quinoline N-oxide | Cyclohexyl isocyanide | 86 |

| Quinoline N-oxide | Benzyl isocyanide | 81 |

Data sourced from Anugu et al. (2021). researchgate.net

Gold-Catalyzed Amidation Reactions

Gold catalysis has emerged as a powerful tool for various organic transformations, including the functionalization of heterocycles. In a reaction analogous to formamidation, a gold-catalyzed redox-neutral C2-amidation of quinoline N-oxides with nitriles has been reported. researchgate.netresearchgate.net

This method provides C2-amidated quinolines in good to excellent yields under mild conditions. researchgate.net The proposed mechanism involves the coordination of the gold catalyst to the nitrile, which is then attacked by the quinoline N-oxide. researchgate.net While this specific reaction generates general amides rather than formamides, it establishes the principle of using gold catalysis for regioselective C-H functionalization at the C2 position of quinoline N-oxides. This opens a potential avenue for the development of a direct gold-catalyzed C2-formamidation reaction, should a suitable formyl-group-donating reagent be identified.

Copper-Catalyzed C-H Bond Functionalization

Copper catalysis offers a cost-effective and versatile platform for C-H functionalization reactions. Several copper-catalyzed methods have been developed for the C2-amination of quinoline N-oxides, which are precursors to this compound analogues.

Li and co-workers established a copper-catalyzed C-H amidation of quinoline N-oxides with lactams and secondary amines. nih.govbeilstein-journals.org This reaction leads to the formation of 2-aminoquinoline N-oxides, which can then be deoxygenated using a reagent like PCl₃ to afford the corresponding 2-aminoquinolines. beilstein-journals.org These can subsequently be formylated as described in section 2.1.1.

More directly, copper catalysts have been used in oxidative dehydrogenative reactions to functionalize the C2 position of quinoline N-oxides with other carbon-based groups, demonstrating the viability of this position for copper-mediated bond formation. nih.gov Furthermore, copper has been shown to catalyze reactions involving formamide as a reactant with other quinoline derivatives, such as the synthesis of quinazolinones from N-(quinolin-8-yl)benzamides, although the reaction occurs at a different position. researchgate.net These examples underscore the potential of developing a direct copper-catalyzed C2-H formamidation of quinolines or their N-oxides.

Multi-Step Synthesis Pathways

The construction of the this compound scaffold is often achieved through multi-step sequences that first build the core quinoline ring system, followed by the introduction of the formamide group, or through pathways that form the functionalized ring in a more direct manner.

Via Cyclization Reactions

Cyclization reactions are fundamental to forming the quinoline core. These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with compounds containing a carbonyl group.

One prominent approach is the iodine-catalyzed C2-H formamidation of quinoline N-oxides with isocyanides. researchgate.net This metal-free method allows for the regioselective insertion of an isocyanide into the C2-H bond of a quinoline N-oxide. researchgate.net The reaction proceeds via the nucleophilic addition of the isocyanide to the quinoline N-oxide, followed by a rearrangement facilitated by iodine, yielding this compound derivatives directly. researchgate.net This process is notable for its tolerance of various substituents on both the quinoline N-oxide and the isocyanide. researchgate.net

Another strategy involves the reaction of 2-chloroquinoline-3-carbaldehyde with formamide and formic acid. rsc.orgderpharmachemica.com The mechanism is thought to begin with the addition of the amino group of formamide to the aldehyde, forming an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. rsc.org Subsequent intramolecular cyclization and elimination of HCl leads to the formation of a fused pyrrolo[3,4-b]quinolinone system. rsc.orgderpharmachemica.com

Classic named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller syntheses, provide the foundational quinoline structure which can then be further functionalized. jptcp.comnih.govresearchgate.net The Friedländer synthesis, for instance, involves the condensation of an aromatic o-aminoaryl ketone or aldehyde with a carbonyl compound that has an activated α-methylene group, often catalyzed by acids or bases. academie-sciences.fr Baylis-Hillman reactions of 2-nitrobenzaldehydes produce adducts that can undergo reductive cyclisation to form quinoline derivatives, offering another pathway to the core structure. researchgate.net

Table 1: Selected Cyclization Methodologies for Quinoline Synthesis

| Method | Reactants | Catalyst/Reagents | Key Feature |

| Iodine-Catalyzed Formamidation | Quinoline N-oxides, Isocyanides | I2, DMF | Direct, metal-free, regioselective C2-formamidation. researchgate.net |

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene carbonyl compound | Acid or Base | Simple and frequently used pathway to quinoline derivatives. academie-sciences.fr |

| Leuckart-type Reaction | 2-Chloroquinoline-3-carbaldehyde, Formamide | Formic Acid, Ethanol | Forms a fused pyrrolo[3,4-b]quinolinone structure. rsc.orgderpharmachemica.com |

| Baylis-Hillman Approach | 2-Nitrobenzaldehydes, Activated alkenes | DABCO, then reduction (e.g., SnCl2) | Reductive cyclization of the adduct to form the quinoline ring. researchgate.net |

Utilizing Precursor Amine Derivatization

A common and straightforward strategy for synthesizing this compound involves the formylation of a pre-synthesized 2-aminoquinoline precursor. This approach separates the synthesis of the heterocyclic core from the installation of the N-formyl group.

The formylation can be achieved using various formylating agents. researchgate.net Classic methods include reacting the amine with formic acid or its derivatives, such as ethyl formate. researchgate.net A protocol for the N-formylation of amines utilizes glyoxylic acid in a decarboxylative reaction. researchgate.net Another approach employs [2-(N-methyl-N-formylamino)]pyridine, known as the Comins-Meyers amide, which is effective for the formylation of organometallic reagents and can be adapted for amines. researchgate.net

Enzymatic pathways also exist for the reverse reaction. For instance, the enzyme N-substituted formamide deformylase, found in microorganisms like Arthrobacter pascens, catalyzes the hydrolysis of N-substituted formamides into an amine and formate. nih.gov This highlights the formation of the amide bond as a key transformation that can be targeted synthetically. nih.gov

The synthesis of more complex analogues, such as N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, demonstrates a multi-step derivatization process starting from precursor amines. thieme-connect.com In these syntheses, a core amine like BOC-aminoethylamine is sequentially alkylated with 2-chloromethylquinoline before the final deprotection step. thieme-connect.com

Chemo- and Regioselectivity Considerations in Synthesis

Achieving the desired substitution pattern on the quinoline ring is a critical challenge in synthesis. For this compound, the formamide group must be selectively attached to the C2 position.

Several synthetic methods offer high regioselectivity. The iodine-catalyzed C2-H formamidation of quinoline N-oxides is a prime example of a highly regioselective reaction, specifically targeting the C2 position for functionalization. researchgate.net Similarly, a ligand-free chromium(II)-catalyzed amination of N-heterocyclic chlorides demonstrates high regioselectivity. organic-chemistry.org Palladium-catalyzed reactions, such as the aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, also provide a robust and regioselective route to 2-aminoquinolines. organic-chemistry.org

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome. For example, copper-catalyzed intermolecular decarboxylative cascade cyclizations have been shown to exhibit promising chemo- and regioselectivity. organic-chemistry.org The chemo- and regioselectivity of the reductive cyclisation of Baylis-Hillman adducts can be influenced by the choice of both the substrate and the specific reagent system used for the reduction. researchgate.net

Green Chemistry and Sustainable Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing quinoline derivatives. nih.gov These approaches aim to reduce the use of hazardous solvents, decrease reaction times, and lower energy consumption. nih.gov

Solvent-Free Methodologies

Performing reactions without a solvent minimizes waste and can simplify product purification. Several solvent-free methods for quinoline synthesis have been developed.

One such method is the Friedländer reaction using 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, an ionic liquid that acts as an efficient and recyclable catalyst under solvent-free conditions at 70 °C. academie-sciences.fr The reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds proceeds to give high yields of quinoline derivatives, and the catalyst can be recovered and reused. academie-sciences.fr

Other solvent-free approaches include the use of nano structured TiO2 photocatalysts for the synthesis of carbonitrile quinoline derivatives under microwave irradiation. jptcp.com Multi-component reactions under solvent-free conditions have also been reported, for instance, in the synthesis of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones, where solvent-free conditions provided superior yields compared to reactions run in various organic solvents. rsc.org

Table 2: Comparison of Solvent vs. Solvent-Free Synthesis

| Reaction | Conditions | Yield | Reference |

| Synthesis of Quinolinyl-thiazolidinones | Methanol, Ethanol, Toluene, DMF, or Acetic Acid | Lower Yields | rsc.org |

| Synthesis of Quinolinyl-thiazolidinones | Solvent-Free, β-cyclodextrin-SO3H catalyst | Higher Yields | rsc.org |

| Friedländer Synthesis | Conventional (often high temp, harsh catalyst) | Variable | academie-sciences.fr |

| Friedländer Synthesis | Solvent-Free, 70 °C, DSIMHS catalyst | High Purity, High Yield | academie-sciences.fr |

Ultrasound-Assisted Synthesis

Ultrasound irradiation (sonochemistry) has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, improved yields, and milder reaction conditions. mdpi.com

The synthesis of quinoline derivatives has been successfully achieved using ultrasound assistance. A one-pot, three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation, provides 2-substituted quinolines in good yields. researchgate.net Similarly, ultrasound has been used to promote the synthesis of pyrimido[4,5-b]quinoline-dione derivatives and their subsequent formylation. nih.gov

In a direct comparison, the synthesis of piperidinyl-quinoline acylhydrazones was performed using both conventional heating and ultrasound. The ultrasound-assisted approach reduced the reaction time from 15–45 minutes to just 4–6 minutes, with slightly improved yields. mdpi.com This highlights the efficiency of sonochemical methods in accelerating organic reactions. mdpi.commdpi.com

Scale-Up Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogues necessitates a thorough evaluation and optimization of the synthetic route to ensure economic viability, safety, and environmental sustainability. While specific pilot plant or industrial-scale production data for this compound is not extensively published, the principles of process chemistry can be applied to known laboratory syntheses to project a scalable process.

One promising laboratory-scale method for the synthesis of this compound involves the iodine-catalyzed reaction of quinoline N-oxides with isocyanides. nih.gov The scale-up of such a reaction would require careful consideration of several factors to maintain or improve yield and purity while ensuring operational efficiency and safety.

Process Optimization Parameters:

The optimization of the synthesis for scale-up would focus on several key parameters. A systematic study, often employing Design of Experiments (DoE), would be conducted to identify the optimal conditions. The typical parameters and their considerations for scale-up are outlined in the table below.

| Parameter | Laboratory-Scale Condition | Scale-Up Considerations and Optimization Goals |

| Catalyst Loading | Typically 5-10 mol% of molecular iodine. nih.gov | Reduce catalyst loading to minimize cost and residual iodine in the final product. Investigate catalyst recycling options. |

| Solvent | Methanol was found to be a suitable solvent at the lab scale. nih.gov | Evaluate greener and more cost-effective solvents with favorable properties for industrial use (e.g., higher flash point, ease of recovery). Toluene or other higher-boiling point solvents might be considered. |

| Reaction Temperature | Ambient temperature was effective in lab studies. nih.gov | Optimize for a balance between reaction rate and impurity formation. Even a slight increase in temperature could significantly reduce batch time. |

| Reactant Concentration | Typically run at a certain molarity in the lab. | Increase reactant concentration to improve reactor throughput, but monitor for potential issues with solubility, exotherms, and mixing. |

| Reaction Time | May vary depending on the specific substrates. | Minimize reaction time to increase plant capacity. This is often linked to temperature and catalyst loading. |

| Work-up and Purification | Laboratory scale often involves column chromatography. | Develop a scalable purification method such as crystallization or distillation to avoid the costly and time-consuming chromatography. acs.org |

Table 1: Key Parameters for Scale-Up Optimization of this compound Synthesis

Detailed Research Findings and Scale-Up Strategy:

A potential scale-up strategy for the iodine-catalyzed formamidation would involve a batch or continuous flow process. A batch process in a suitable reactor would be the most straightforward initial approach.

Raw Material Charging: Quinoline N-oxide and the chosen isocyanide would be charged to the reactor with the solvent. The iodine catalyst, being a solid, could be added directly or as a solution.

Reaction Control: The reaction temperature would be carefully controlled. While the reaction may proceed at ambient temperature, industrial processes often favor elevated temperatures to reduce cycle times, provided impurity formation is not significant. nih.gov The reaction progress would be monitored in-process using techniques like HPLC or GC.

Quenching and Work-up: Upon completion, the reaction mixture would be quenched, possibly with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) to remove any remaining iodine. This would be followed by phase separation if a water-immiscible solvent is used.

Product Isolation and Purification: The crude this compound would be isolated, likely by solvent evaporation. Purification would be a critical step. Instead of chromatography, which is generally not feasible for large quantities, a crystallization process would be developed. acs.org This would involve selecting a suitable solvent or solvent system from which the product crystallizes with high purity, leaving impurities in the mother liquor. The final product would then be dried to meet the required specifications.

An alternative approach for N-formylation on a large scale involves the use of formic acid or its derivatives. mdpi.com For instance, a process using formic acid with a dehydrating agent or a catalytic system could be explored. Some of these methods have been shown to be applicable for the N-formylation of various amines on a larger scale. mdpi.com Another industrially relevant method for formamide synthesis is the carbonylation of amines. wikipedia.org

Process Intensification:

For further optimization and to enhance efficiency and safety, process intensification strategies could be considered. A continuous flow reactor setup could offer several advantages over a batch process for this type of reaction.

| Advantage | Description |

| Improved Heat Transfer | The high surface-area-to-volume ratio allows for better control of reaction exotherms, which is crucial for safety on a large scale. |

| Enhanced Mixing | Superior mixing in flow reactors can lead to faster reaction rates and more consistent product quality. |

| Reduced Reaction Volume | Smaller reactor volumes at any given time reduce the potential hazards associated with the process. |

| Simplified Scale-Up | Scaling up a continuous process often involves running the reactor for longer periods or using parallel reactor lines, which can be more straightforward than designing and building larger batch reactors. |

Table 2: Advantages of Continuous Flow Processing for Scale-Up

Chemical Reactivity and Transformations of N Quinolin 2 Yl Formamide

Hydrolysis Reactions and Conditions

The hydrolysis of the amide bond in N-(quinolin-2-yl)formamide to yield 2-aminoquinoline (B145021) is a fundamental transformation. This reaction can be carried out under both acidic and basic conditions.

Acid-catalyzed hydrolysis typically involves heating the compound in the presence of a strong mineral acid, such as concentrated hydrochloric acid. google.com The protonation of the formyl oxygen atom increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.

Base-catalyzed hydrolysis is also effective. For instance, heating N-formyl derivatives with an aqueous solution of a strong base like sodium hydroxide (B78521) can lead to the corresponding amine. google.com In a related example, the hydrolysis of ethyl-4-hydroxyquinolin-2(1H)-one-3-carboxylate to 4-hydroxyquinolin-2(1H)-one is achieved using aqueous potassium hydroxide. arabjchem.org

| Reaction | Reagents and Conditions | Product | Reference |

| Acidic Hydrolysis | Concentrated HCl, heat | 2-Aminoquinoline | google.com |

| Basic Hydrolysis | Aqueous NaOH, heat | 2-Aminoquinoline | google.com |

Deformylation Pathways

Beyond simple hydrolysis, specific deformylation methods can be employed to remove the formyl group, often under milder or non-aqueous conditions. Catalytic decarbonylation represents a modern approach to this transformation. A lanthanum-based catalyst has been shown to effectively decarbonylate N-aryl formamides, highlighting a redox-neutral pathway. uq.edu.aunih.govacs.org This method is noted for its selectivity towards N-aryl/alkenyl formamides. uq.edu.aunih.govacs.org

In some cases, deformylation can occur as a side reaction or subsequent step. For example, during certain copper-catalyzed Goldberg reactions to form N-substituted aminopyridines from N-alkyl(aryl)formamides, in situ methanolysis or hydrolysis can cleave the formyl group. nih.gov

Oxidative Transformations

The oxidation of this compound can target either the quinoline (B57606) nucleus or potentially the formamide (B127407) group, although the former is more commonly documented for related quinoline derivatives. Oxidation of the quinoline ring often leads to the formation of N-oxides. For instance, treatment of quinoline with peracids or hydrogen peroxide yields quinoline-N-oxide. arsdcollege.ac.in A similar reaction with m-CPBA can convert a substituted quinoline into its corresponding N-oxide, which can then be used in further functionalization reactions, such as Rh-catalyzed C-H activation. nih.gov

Reductive Transformations

The reduction of this compound can proceed via two main pathways: reduction of the quinoline ring or reduction of the formyl group.

Reduction of the Quinoline Ring: Catalytic transfer hydrogenation is a widely used method for the reduction of the quinoline moiety to either 1,2-dihydroquinoline (B8789712) or 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govnih.gov Common hydrogen sources include formic acid, ammonia (B1221849) borane (B79455), and Hantzsch esters, often in the presence of transition metal catalysts like cobalt, iridium, or ruthenium. nih.govresearchgate.netrsc.org For instance, a cobalt-amido cooperative catalyst has been used for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane as the reductant at room temperature. nih.gov In some cases, the reductive process can be coupled with N-formylation when formic acid is used as both the reductant and a C1 source. rsc.org A Ru/ZIF-8 catalyst has been shown to achieve the N-formylation of quinoline with a 71% yield. tandfonline.com

Reduction of the Formyl Group: The formyl group can be reduced to a methyl group through reductive amination. This process typically involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While direct reduction of the formamide is challenging, it can be a key step in the synthesis of N-methylated amines. masterorganicchemistry.com For example, the reduction of a related 2-chloro-3-cyanoquinoline to (2-chloroquinolin-3-yl)methanamine (B3047665) was achieved using lithium aluminum hydride (LiAlH₄). rsc.org

| Transformation | Reagents and Conditions | Product | Reference |

| Partial Ring Hydrogenation | Co-amido catalyst, H₃N·BH₃, room temp. | N-(1,2-Dihydroquinolin-2-yl)formamide | nih.gov |

| Full Ring Hydrogenation | Ru/ZIF-8 catalyst, H₂, CO₂ | N-Formyl-1,2,3,4-tetrahydroquinoline | tandfonline.com |

| Reductive Formylation | Formic acid, 160 °C | N-Formyl-1,2,3,4-tetrahydroquinoline | rsc.org |

| Formyl Group Reduction | LiAlH₄ or NaBH₄ | N-Methyl-2-aminoquinoline | masterorganicchemistry.comrsc.org |

Electrophilic Aromatic Substitution Reactions on the Quinoline Moiety

Electrophilic substitution on the quinoline ring is influenced by the deactivating effect of the nitrogen atom and the directing effect of the formamido substituent. Generally, electrophilic attack on the unsubstituted quinoline ring occurs on the benzene (B151609) ring, preferably at the C5 and C8 positions. arsdcollege.ac.inuomustansiriyah.edu.iq The formamido group (-NHCHO) at the C2 position is an activating, ortho-, para-directing group, though less so than a simple amino group. This suggests that electrophilic substitution would be directed to the C3 and potentially other positions on the carbocyclic ring.

Nitration of quinoline with fuming nitric acid in sulfuric acid typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iq For substituted quinolines, the position of substitution is highly dependent on the reaction conditions and the nature of existing substituents. For example, nitration of 4-hydroxy-2(1H)-quinolone can occur at either the 3- or 6-position depending on the nitrating agent used. arabjchem.org More recent methods have been developed for the meta-nitration of quinolines, affording products in good to excellent yields. acs.org

Nucleophilic Attack at the Formyl Carbonyl

The carbonyl carbon of the formamide group is electrophilic and susceptible to nucleophilic attack. This reactivity is central to various synthetic transformations. For instance, in a reaction analogous to the Vilsmeier-Haack reaction, formamide can act as a nucleophile. In one study, heating 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide and formic acid resulted in the formation of a fused pyrrolo[3,4-b]quinolin-3-one. The proposed mechanism involves the initial nucleophilic addition of the amino group of formamide to the aldehyde, followed by cyclization and elimination. rsc.org

Heteroannulation reactions utilizing formamide as a C1 source also rely on the nucleophilicity of the formamide nitrogen followed by an intramolecular nucleophilic attack of the amide's NH moiety to achieve pyrimidone annulation. beilstein-journals.org

Derivatization Strategies via the Formamide Nitrogen

The nitrogen atom of the formamide group in this compound can act as a nucleophile, allowing for various derivatization strategies.

N-Alkylation: Alkylation at the formamide nitrogen is a possible transformation. In the Mitsunobu reaction of quinolinols, N-alkylation can occur alongside the expected O-alkylation, with the ratio of products being influenced by factors such as solvent and the position of the quinoline nitrogen. researchgate.net

The chemical behavior of this compound is characterized by the interplay of its quinoline ring system and the exocyclic formamide group. This structure allows for a range of reactions, but its most significant role in modern chemistry is in the field of coordination chemistry, where it can act as a ligand for various metal ions. The quinoline nitrogen atom and the formamide group provide potential donor sites for metal coordination, making the molecule and its derivatives valuable components in the design of complexes and catalysts.

Metal Ion Chelation Properties

The structure of this compound, featuring a quinoline nitrogen atom and a nearby formamide group (-NH-CHO), suggests its potential as a chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple donor) ligand and a single central metal ion, forming a ring-like structure known as a chelate. mdpi.com The stability and properties of such complexes depend on the nature of the metal ion and the ligand's donor atoms. mdpi.com

This compound can act as a bidentate ligand, coordinating to a metal center through two primary sites:

The nitrogen atom of the quinoline ring.

The oxygen atom of the formamide carbonyl group.

This N,O-bidentate coordination would form a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The lone pair of electrons on the sp²-hybridized quinoline nitrogen and the lone pairs on the formamide oxygen are readily available for donation to a suitable metal ion.

While specific, extensive studies detailing the chelation of simple metal ions by this compound itself are not widely documented in primary literature, the chelating ability of the broader quinoline family is well-established. nih.govnih.gov For instance, 8-hydroxyquinoline (B1678124) is a famous and powerful chelating agent used in analytical chemistry and medicine. nih.gov The fundamental ability of the quinoline nitrogen to coordinate with metals is a shared feature. The properties of the resulting metal complexes, such as their geometry and stability, would be influenced by the specific metal ion involved. For example, transition metals like copper(II), cobalt(II), and zinc(II) frequently form stable complexes with N- and O-donor ligands. nih.govresearchgate.net

The table below outlines the potential coordination sites and the resulting chelate structure.

| Feature | Description |

| Ligand | This compound |

| Potential Donor Atoms | Quinoline Nitrogen (N), Formamide Oxygen (O) |

| Coordination Mode | Bidentate (N,O-coordination) |

| Resulting Structure | 5-membered chelate ring |

| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Co²⁺, Zn²⁺, Ru²⁺, Pd²⁺) |

This table is based on the inferred chelating properties from the molecule's structure and general principles of coordination chemistry.

Ligand Design for Catalysis

The quinoline moiety is a privileged scaffold in the design of ligands for catalysis due to its rigid structure, predictable coordination geometry, and tunable electronic properties. mdpi.comresearchgate.net While this compound may serve as a simple bidentate ligand, its true value often lies in its role as a precursor or a foundational fragment for constructing more complex, functional pincer and multidentate ligands used in transition metal catalysis. goettingen-research-online.de

Derivatives incorporating the quinoline-2-yl group are employed in various catalytic systems. The quinoline nitrogen acts as a crucial anchoring point for the metal, while modifications to the rest of the molecule fine-tune the steric and electronic environment around the catalytic center. goettingen-research-online.de

Examples of Catalytic Systems Using Quinoline-2-yl-Based Ligands:

Ruthenium Complexes for CO₂ Reduction: Novel ruthenium(II) photosensitizers have been designed using ligands derived from 2-(1H-benzo[d]imidazol-2-yl)quinoline. researchgate.net In these complexes, the ligand coordinates to the ruthenium center, and the resulting complex shows promise for the electrochemical reduction of carbon dioxide. The quinoline part of the ligand is essential for the stability and the photophysical properties of the catalyst. researchgate.net

Ruthenium Complexes for Hydrogenation: A tridentate azoimine-quinoline ligand has been used to synthesize an octahedral ruthenium(II) complex. researchgate.net This complex, where the ligand coordinates via the quinoline-N, imine-N, and azo-N atoms, was investigated as a potential catalyst for the hydrogenation of α,β-unsaturated aldehydes. The tridentate nature of the ligand, built upon the quinoline framework, stabilizes the metal in its active oxidation state. researchgate.net

The following table summarizes the key features of ligands derived from the quinoline-2-yl structure for catalytic applications.

| Ligand Type | Metal Center | Catalytic Application | Role of Quinoline Moiety | Reference |

| 2-(1H-benzo[d]imidazol-2-yl)quinoline | Ruthenium(II) | Electrocatalytic CO₂ Reduction | Provides a stable N-donor coordination site and influences photophysical properties. | researchgate.net |

| Tridentate quinoline-azoimine | Ruthenium(II) | Hydrogenation of unsaturated aldehydes | Acts as an NNN-tridentate anchor, stabilizing the Ru(II) oxidation state. | researchgate.net |

| Gold Catalysis in Synthesis | Gold(I)/Gold(III) | C2-amidation of quinolines | The nitrogen on the quinoline ring system coordinates with the gold catalyst during the reaction mechanism. | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of various one- and two-dimensional NMR experiments, the complete assignment of proton and carbon signals for N-(quinolin-2-yl)formamide has been achieved, revealing key insights into its electronic and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays a complex pattern of signals corresponding to the various protons within the molecule. The spectrum exhibits two distinct sets of signals, indicating the presence of two rotamers in a ratio of 7:3 at room temperature. This phenomenon arises from the restricted rotation around the C(formyl)-N bond.

The chemical shifts for the major rotamer are observed at δ 11.20 (s, 1H, NH), 9.61 (s, 1H, CHO), 8.32 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.9 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.62 (d, J = 8.9 Hz, 1H), and 7.45 (t, J = 7.4 Hz, 1H). The minor rotamer displays signals at δ 10.51 (s, 1H, NH), 8.60 (d, J = 9.2 Hz, 1H), 8.32 (d, J = 8.4 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.77 (t, J = 7.7 Hz, 1H), 7.45 (t, J = 7.4 Hz, 1H), and 7.20 (d, J = 8.9 Hz, 1H). The downfield chemical shifts of the aromatic protons are characteristic of the quinoline (B57606) ring system, influenced by the anisotropic effect of the aromatic currents. The presence of the formyl proton (CHO) at a significantly downfield position is also a key diagnostic feature.

¹H NMR Chemical Shift Data for this compound in DMSO-d₆

| Proton | Chemical Shift (δ) ppm - Major Rotamer | Chemical Shift (δ) ppm - Minor Rotamer |

|---|---|---|

| NH | 11.20 (s) | 10.51 (s) |

| CHO | 9.61 (s) | 8.60 (d, J = 9.2 Hz) |

| Ar-H | 8.32 (d, J = 8.4 Hz) | 8.32 (d, J = 8.4 Hz) |

| Ar-H | 8.12 (d, J = 8.9 Hz) | - |

| Ar-H | 7.95 (d, J = 8.2 Hz) | 7.95 (d, J = 8.2 Hz) |

| Ar-H | 7.77 (t, J = 7.7 Hz) | 7.77 (t, J = 7.7 Hz) |

| Ar-H | 7.62 (d, J = 8.9 Hz) | - |

| Ar-H | 7.45 (t, J = 7.4 Hz) | 7.45 (t, J = 7.4 Hz) |

Carbon-13 NMR (¹³C NMR) Structural Elucidation

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum, also recorded in DMSO-d₆, confirms the presence of the two rotamers observed in the ¹H NMR spectrum.

For the major rotamer, characteristic signals appear at δ 164.0 (CHO), 151.7, 146.4, 138.6, 130.2, 127.8, 127.4, 125.6, 119.3, and 114.1. The minor rotamer exhibits signals at δ 159.9 (CHO), 152.1, 147.0, 138.4, 129.8, 127.8, 127.4, 125.4, 119.9, and 114.8. The chemical shift of the formyl carbon is a key indicator of the amide functionality. The remaining signals correspond to the carbon atoms of the quinoline ring system, with their specific chemical shifts influenced by the electronic effects of the formamide (B127407) substituent and the nitrogen heteroatom.

¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Carbon | Chemical Shift (δ) ppm - Major Rotamer | Chemical Shift (δ) ppm - Minor Rotamer |

|---|---|---|

| CHO | 164.0 | 159.9 |

| Ar-C | 151.7 | 152.1 |

| Ar-C | 146.4 | 147.0 |

| Ar-C | 138.6 | 138.4 |

| Ar-C | 130.2 | 129.8 |

| Ar-C | 127.8 | 127.8 |

| Ar-C | 127.4 | 127.4 |

| Ar-C | 125.6 | 125.4 |

| Ar-C | 119.3 | 119.9 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to further probe the spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of connectivity within the quinoline ring's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbons, providing definitive assignments for many of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would identify longer-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and for confirming the connectivity between the formamide group and the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons. For this compound, NOESY would be instrumental in confirming the stereochemistry of the two rotamers by observing correlations between the formyl proton and specific protons on the quinoline ring.

While specific 2D NMR data for this compound is not detailed in the available literature, the application of these standard techniques is a routine part of structural elucidation for such molecules.

Variable-Temperature NMR Studies

The presence of rotamers in this compound at room temperature suggests a significant energy barrier to rotation around the amide C-N bond. Variable-temperature (VT) NMR studies are a powerful tool to investigate such dynamic processes. By acquiring ¹H NMR spectra at different temperatures, the coalescence of the signals for the two rotamers can be observed. At a sufficiently high temperature, the rate of rotation around the C-N bond becomes fast on the NMR timescale, and the two sets of signals merge into a single, averaged set of signals. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (ΔG‡) for this rotational process can be calculated, providing valuable quantitative information about the conformational stability of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1680-1650 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. The N-H stretching vibration would likely appear as a sharp band around 3300 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the quinoline ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch of the amide would also be observable. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, confirming the presence of the key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the exact molecular formula can be determined.

For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₉N₂O) is 173.0715. Experimental HRMS data for this compound shows a measured m/z of 173.0710, which is in excellent agreement with the calculated value. This high level of accuracy provides definitive confirmation of the elemental composition of this compound.

HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromism

No specific studies detailing the UV-Vis absorption spectrum or an investigation into the solvatochromism of this compound were found. While research exists on the solvatochromic properties of other quinoline derivatives, this data cannot be extrapolated to accurately describe this compound.

X-ray Crystallography for Solid-State Structure Determination

Information regarding the solid-state structure of this compound determined by X-ray crystallography is not available.

Single Crystal X-ray Diffraction Studies

No published single crystal X-ray diffraction data for this compound could be identified. Consequently, precise bond lengths, bond angles, and detailed three-dimensional structural information for the crystalline solid state are unknown.

Powder X-ray Diffraction Analysis

No powder X-ray diffraction (PXRD) patterns for this compound have been published. This information is typically used to identify crystalline phases of a bulk sample.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)

This compound is an achiral molecule under normal conditions. Therefore, analysis by Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), techniques used for chiral molecules, would not be applicable unless the molecule is placed in a chiral environment or forms stable, non-superimposable atropisomers. No such studies have been reported for this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). These calculations help determine stable conformations and provide insights into properties like polarity and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules. rsc.org DFT calculations, particularly using the B3LYP functional with a basis set like 6-311G(d,p), are effective for optimizing molecular geometry and predicting electronic properties. researchgate.net

For N-(quinolin-2-yl)formamide, a DFT geometry optimization would reveal key structural parameters. The quinoline (B57606) ring is expected to be largely planar, while the formamide (B127407) substituent introduces conformational possibilities around the C-N amide bond due to partial double bond character. The planarity and orientation of the formamide group relative to the quinoline ring would be determined, along with precise bond lengths, bond angles, and dihedral angles.

Illustrative DFT-Calculated Structural Parameters The following table presents typical bond lengths and angles for quinoline and formamide fragments derived from DFT calculations of related molecules. This illustrates the type of data obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=O (formamide) | ~1.21 Å |

| C-N (amide) | ~1.36 Å | |

| N-H (amide) | ~1.01 Å | |

| C=N (quinoline) | ~1.31 Å | |

| C-C (quinoline, aromatic) | ~1.39 - 1.42 Å | |

| Bond Angle (°) | O=C-N (amide) | ~125° |

| C-N-H (amide) | ~119° | |

| C-N-C (linking amide to quinoline) | ~128° |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For a molecule like this compound, MP2 calculations would be particularly useful for capturing electron correlation effects, which are important for accurately describing non-covalent interactions and refining the geometric and electronic structure. A comparative study using both DFT and MP2 methods could provide a comprehensive understanding of the molecule's properties, validating the results obtained from the more computationally efficient DFT approach. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's chemical stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.gov

Illustrative FMO Data for Quinoline Derivatives This table shows calculated HOMO, LUMO, and energy gap values for quinoline and a substituted derivative to illustrate how these parameters are reported and how they are affected by substituents. Values are hypothetical and for illustrative purposes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.65 | -1.82 | 4.83 |

| 4-Amino-2-methylquinoline | -6.21 | -1.75 | 4.46 |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and confirms molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, serving as a powerful tool for assigning signals in experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT (e.g., B3LYP/6-311++G(d,p)), is the standard for reliable chemical shift prediction. escholarship.org

For this compound, calculations would provide predicted chemical shifts for each hydrogen and carbon atom. These theoretical values, when scaled and compared to experimental data, can confirm the assignment of protons and carbons in the quinoline ring and the formamide group, and help resolve any ambiguities in the experimental spectrum.

Example Format for NMR Prediction Data This table illustrates how predicted and experimental NMR chemical shifts are compared. Data is exemplary for a related quinoline structure.

| Atom Position | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Deviation (ppm) |

| C2 | 151.5 | 150.8 | 0.7 |

| C3 | 122.0 | 121.4 | 0.6 |

| C4 | 137.1 | 136.3 | 0.8 |

| C8 | 128.2 | 127.9 | 0.3 |

| C=O | 165.0 | 163.5 | 1.5 |

Theoretical vibrational frequency calculations predict the infrared (IR) and Raman spectra of a molecule. These calculations, performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), yield the frequencies of the normal modes of vibration. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

For this compound, the predicted IR spectrum would show characteristic peaks for the formamide group, such as the N-H stretch (~3300-3500 cm⁻¹), the C=O (amide I) stretch (~1650-1700 cm⁻¹), and the N-H bend (amide II) (~1550-1600 cm⁻¹). Vibrations corresponding to the quinoline ring, such as C-H and C=C stretching, would also be identified. researchgate.net Comparing the calculated spectrum with the experimental one validates the optimized geometry and aids in the complete assignment of the vibrational bands. nih.gov

Illustrative Vibrational Frequency Data This table shows a sample of calculated (scaled) and experimental vibrational frequencies and their assignments for key functional groups.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Aromatic) | 3065 | 3060 |

| C=O Stretch (Amide I) | 1685 | 1690 |

| C=N Stretch (Quinoline) | 1610 | 1615 |

| N-H Bend (Amide II) | 1580 | 1588 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions. For this compound, MD simulations would be crucial for understanding its conformational landscape, which is determined by the rotational freedom around the C-N amide bond.

The simulation process typically involves placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between all atoms at discrete time steps. This allows for the observation of how the molecule moves and changes shape. Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. nih.gov

In studies of similar heterocyclic compounds, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational space of the ligand in the binding pocket. nih.gov For instance, a 100 ns MD simulation could reveal the most stable, low-energy conformations of this compound, providing insights into the conformers that are most likely to be biologically active. nih.gov The results of such simulations are often visualized through free energy landscapes, where low-energy regions correspond to the most stable and frequently occurring conformations. nih.gov

Table 1: Illustrative Parameters from a Hypothetical MD Simulation of this compound

| Parameter | Description | Potential Finding for this compound |

|---|---|---|

| RMSD | Measures the average distance between the atoms of superimposed conformations. | A stable RMSD value over the simulation time would indicate that the molecule maintains a stable conformation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | A consistent Rg value would suggest that the molecule does not undergo significant unfolding or expansion. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, like the formamide C-N bond. | Would identify the preferred dihedral angles, revealing the most stable rotational isomers (rotamers). |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Changes in SASA could indicate conformational changes that expose or hide certain functional groups. |

Quantitative Structure-Activity Relationship (QSAR) Studies (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physical properties. These models are valuable in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. nih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For this compound, a QSAR model could be developed using a dataset of quinoline derivatives with measured activity against a particular non-clinical target (e.g., an enzyme or a materials property). The model could help identify which structural features of the quinoline ring or the formamide group are most important for its activity. For example, studies on quinoline derivatives have shown that descriptors related to molecular connectivity and the percentage of carbon can be crucial determinants of their activity against certain targets. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Describes the polarity of the molecule. |

| Topological | Total Connectivity (Tcon) | Relates to the branching and complexity of the molecular skeleton. researchgate.net |

| Physicochemical | LogP | Quantifies the hydrophobicity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. |

Molecular Docking and In Silico Studies for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

For this compound, molecular docking could be used to predict its binding mode within the active site of a specific protein target. The process involves generating a variety of possible conformations of the ligand and positioning them within the binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov Docking studies on quinoline derivatives have successfully identified key interactions with various biological targets, such as HIV reverse transcriptase and acetyl-CoA carboxylase. nih.govnih.gov

A critical output of molecular docking is the detailed characterization of the binding site. This involves identifying the specific amino acid residues of the protein that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For this compound, one would expect the formamide group to act as a hydrogen bond donor (N-H) and acceptor (C=O), while the quinoline ring could engage in pi-pi stacking and hydrophobic interactions. Visualizing the docked complex allows researchers to understand the structural basis for binding affinity and selectivity.

Table 3: Potential Interacting Residues for this compound in a Hypothetical Protein Binding Site

| Interaction Type | Potential Ligand Group | Potential Amino Acid Residue Types |

|---|---|---|

| Hydrogen Bond | Formamide N-H, C=O; Quinoline N | Asp, Glu, Ser, Thr, Gln, Asn, Arg, Lys |

| Hydrophobic | Quinoline aromatic rings | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Pi-Pi Stacking | Quinoline aromatic rings | Phe, Tyr, Trp, His |

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. dovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). nih.gov

A pharmacophore model for a target of this compound could be developed to identify other structurally diverse molecules with the potential for similar biological activity. The model would highlight the essential features, such as the hydrogen-bonding capacity of the formamide group and the aromatic/hydrophobic nature of the quinoline scaffold. This model could then be used as a 3D query to screen large chemical databases for novel compounds. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. mdpi.com It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze different types of intermolecular contacts. mdpi.comacs.org

Table 4: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Contribution (%) | Implication for Crystal Packing |

|---|---|---|

| H···H | 40-60% | Represents the large surface area of hydrogen atoms, significant for van der Waals interactions. |

| C···H / H···C | 15-25% | Indicates C-H···π interactions, contributing to the stability of the packing. |

| O···H / H···O | 10-20% | Corresponds to C-H···O or N-H···O hydrogen bonds, which are strong directional interactions. |

| N···H / H···N | 5-15% | Represents C-H···N or N-H···N hydrogen bonds, crucial for forming specific motifs. |

| C···C | < 5% | Suggests the presence of π–π stacking interactions between aromatic rings. nih.gov |

Excited State Proton Transfer (ESIPT) Mechanism Studies

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. rsc.org This process often results in a molecule with two distinct fluorescence emissions: a normal emission from the initial excited state and a red-shifted emission from the proton-transferred tautomer, leading to a large Stokes shift.

The structural motif of this compound, with a potential proton donor (N-H) and acceptor (quinoline nitrogen), suggests that it could potentially undergo ESIPT, although this would likely require a specific conformation that brings these groups into proximity, possibly through an intermediate "proton crane" mechanism involving solvent molecules. nih.gov Computational studies, typically using Time-Dependent Density Functional Theory (TD-DFT), are essential to investigate the ESIPT mechanism. nih.gov These studies can calculate the potential energy surfaces of the ground and excited states to determine if there is a viable pathway for proton transfer. nih.gov Research on other quinoline systems has shown that the presence of hydrogen bonds and the electronic structure of the excited state are critical for the ESIPT process to occur. nih.gov

Applications in Organic Synthesis and Materials Science

Role as a Precursor or Intermediate in the Synthesis of Complex Molecules

The structural features of N-(quinolin-2-yl)formamide, namely the presence of the quinoline (B57606) nucleus and the reactive formamide (B127407) group, make it an attractive starting point for the construction of intricate heterocyclic compounds.

Precursor to Fused Heterocyclic Systems (e.g., pyrrolo[3,4-b]quinolinone)

While direct, documented synthetic routes starting from this compound to pyrrolo[3,4-b]quinolinone are not extensively reported in readily available literature, the structural relationship suggests its potential as a precursor. The synthesis of pyrrolo[3,4-b]quinolin-1-ones has been achieved through various strategies, often involving multi-step sequences starting from different quinoline derivatives. For instance, a post-Ugi modification strategy has been employed to create a library of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives nih.gov. Another approach involves the regioselective synthesis from o-alkynylquinolinecarbonitriles researchgate.net. These methods highlight the importance of functionalized quinoline precursors in accessing the pyrrolo[3,4-b]quinolinone core. The formamide group in this compound could potentially be elaborated through various chemical transformations to construct the fused pyrrolone ring, representing a plausible, albeit currently underexplored, synthetic pathway.

Intermediate in Heterocyclic Synthesis (e.g., quinolines, pyrimidines)

This compound can be considered an important intermediate in the synthesis of various substituted quinolines. The formamide moiety can be hydrolyzed to the corresponding 2-aminoquinoline (B145021), a key pharmacophore found in numerous biologically active compounds. The synthesis of N-(quinolin-2-yl)formamides themselves can be achieved through methods such as the iodine-catalyzed C2-H formamidation of quinoline N-oxides using isocyanides researchgate.net. This reaction provides a direct route to this class of compounds, which can then be further manipulated.

In the broader context of heterocyclic synthesis, formamides are known to be versatile intermediates. For example, in the synthesis of pyrimido[4,5-b]quinolines, formamide itself is listed as a potential reagent for the construction of the pyrimidine (B1678525) ring onto a quinoline core mdpi.com. While this does not directly implicate this compound as an intermediate, it underscores the reactivity of the formamide group in building such fused systems. The synthesis of quinolines is a vast field with numerous named reactions and modern catalytic methods, and functionalized quinolines like this compound serve as key intermediates for further diversification mdpi.comorganic-chemistry.orgnih.gov.

Utilization in Transition Metal Catalysis

The quinoline motif is a well-established ligand scaffold in transition metal catalysis due to the coordinating ability of the nitrogen atom. The introduction of a formamide group at the 2-position of the quinoline ring in this compound offers additional coordination sites, suggesting its potential in ligand design.

Ligand Design for Homogeneous Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of homogeneous catalysts umsl.edu. Quinoline-based ligands have been extensively used in a variety of transition metal-catalyzed reactions mdpi.com. The this compound structure, with its bidentate N,O-coordination potential (from the quinoline nitrogen and the formamide oxygen or nitrogen), makes it an interesting candidate for the development of novel ligands. While specific applications of this compound as a ligand in homogeneous catalysis are not yet widely documented, the broader class of quinoline derivatives continues to be a fertile ground for ligand development rsc.org.

Role in Asymmetric Catalysis

Chiral ligands containing the quinoline moiety have proven to be highly effective in a wide range of asymmetric catalytic transformations researchgate.net. The development of new chiral ligands is a continuous effort in the field of asymmetric synthesis. Chiral N-formamides have been shown to act as effective organocatalysts for asymmetric reductions nih.gov. This precedent suggests that chiral variants of this compound could potentially be designed and utilized as ligands in asymmetric transition metal catalysis or as organocatalysts themselves. The combination of the rigid quinoline backbone with a chiral formamide-derived moiety could lead to ligands that impart high levels of stereocontrol in catalytic reactions.

Applications in Materials Chemistry

The exploration of quinoline derivatives in materials science is an expanding area of research, with applications in organic electronics and sensor technology researchgate.net. The photophysical properties of the quinoline ring system, along with its ability to coordinate with metal ions, make it an attractive component for functional materials.

At present, there is limited specific information available in the scientific literature regarding the direct application of this compound in materials chemistry. However, the broader class of quinoline-based materials exhibits interesting properties. For instance, quinoline derivatives have been investigated as fluorescent probes for the detection of metal ions and nitroaromatic compounds. The formamide group in this compound could serve as a handle for polymerization or for grafting onto other material surfaces, potentially leading to the development of new functional polymers or sensory materials. Further research is needed to explore the potential of this specific compound in the design and synthesis of advanced materials.

Self-Assembly and Supramolecular Structures

The planar, aromatic structure of the quinoline ring system predisposes this compound and its derivatives to participate in non-covalent interactions that drive the formation of ordered, supramolecular architectures. While direct studies on the self-assembly of this compound are not extensively detailed, the behavior of analogous quinoline compounds provides significant insight into its potential.

Key interactions governing the self-assembly of quinoline derivatives include:

π-π Stacking: The electron-rich quinoline rings can stack upon one another, a common organizing principle in aromatic systems. In the crystal structure of a related compound, N-(quinolin-8-yl)quinoline-2-carboxamide, weak intermolecular π-π interactions are observed, with a centroid-centroid distance of 3.7351 (14) Å between quinoline rings nih.govnih.gov.

Hydrogen Bonding: The formamide group in this compound provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular networks. The molecular conformation of N-(quinolin-8-yl)quinoline-2-carboxamide is stabilized by intramolecular N—H⋯N hydrogen bonds nih.govnih.gov.

Other Weak Interactions: In more complex styryl quinoline derivatives, interactions such as C–H···O, O–H···O, and C–H···π contribute to the formation of intricate supramolecular structures, including helices and 3D frameworks acs.org.

These non-covalent forces allow for the controlled organization of molecules into well-defined assemblies, a fundamental concept in the bottom-up fabrication of novel materials. The specific geometry and functional groups of this compound make it a promising candidate for designing new self-assembling systems.

Functional Materials Development (e.g., sensors, photoactive materials)

The inherent photophysical properties of the quinoline moiety make it a valuable component in the creation of functional materials, particularly sensors and photoactive systems.

Sensors: Quinoline derivatives are widely employed as fluorescent scaffolds for the detection of various analytes. The quinoline ring acts as a fluorophore, and its emission properties can be modulated by interactions with specific ions or molecules. By incorporating recognition sites, researchers have designed highly selective and sensitive sensors.

For instance, fluorescent sensors based on quinoline have been developed for the detection of metal ions like Zn²⁺ and Fe³⁺, as well as nitro-phenolic compounds such as 2,4,6-trinitrophenol (TNP). semanticscholar.orgresearchgate.netmdpi.com In these systems, the quinoline part provides the fluorescent signal, while other integrated moieties, like pyridyl groups, act as recognition sites through hydrogen bonding or coordination. semanticscholar.orgresearchgate.net The mechanism often involves processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the binding of the analyte alters the fluorescence intensity of the quinoline fluorophore. semanticscholar.orgresearchgate.net

| Quinoline-Based Sensor | Target Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| bqbpbn | TNP | 1.2 ppm | Photo-induced Electron Transfer |

| bqbpxn | TNP | 0.3 ppm | Photo-induced Electron Transfer |

| bqbpbn | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence |

| bqbpxn | Zn²⁺ | 10 ppb | Chelation-Enhanced Fluorescence |

| Sensor TQA | Fe³⁺ | Not specified | Coordination |

Photoactive Materials: Beyond sensors, quinoline derivatives are used to construct materials with intrinsic photoactive properties. A class of bisquinoline diamines has been shown to form stable amorphous materials with high glass transition temperatures (up to 150 °C) and thermal stability (>370 °C). researchgate.net These materials exhibit excellent fluorescence in the blue, green, and yellow regions of the visible spectrum, both in solution and in the solid state, with relatively high quantum efficiencies. researchgate.net The development of such robust, light-emitting molecular materials is crucial for applications in optoelectronics, such as organic light-emitting diodes (OLEDs).

Design and Synthesis of Fluorescent Probes and Dyes

The design of fluorescent probes and dyes based on the quinoline structure is a highly active area of research. The fundamental principle involves using the quinoline core as the fluorescent reporter and chemically modifying it to instill specificity towards a target analyte.

Key design strategies include:

Introduction of Recognition Moieties: Specific functional groups are attached to the quinoline scaffold to selectively bind to the target. For example, a pyrroloquinoline derivative was functionalized to create a probe, PQP-1, for the selective detection of lysine (B10760008) over other amino acids and ions. nih.gov

Modulation of Electronic Properties: The fluorescence properties (e.g., quantum yield, emission wavelength) can be fine-tuned by adding electron-donating or electron-withdrawing groups. Derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized for use in indicator displacement assays, where their photophysical properties are modified by substituents on the quinoline ring. nih.gov

Use of Spacers: Flexible or rigid spacers can be used to connect the quinoline fluorophore to the recognition unit. The nature of the spacer can influence the sensitivity and selectivity of the probe, as demonstrated in sensors for TNP and Zn²⁺ where flexible tetra-methylene and semi-rigid xylylene spacers were compared. semanticscholar.orgresearchgate.net

The synthesis of these probes often involves multi-step organic reactions. For example, the probe PQP-1 was prepared from 5-aminoindole (B14826) through condensation, cyclization, and a subsequent Vilsmeier-Haack formylation reaction to build the functionalized pyrroloquinoline core. nih.gov

| Probe/Dye | Core Structure | Target Analyte | Key Design Feature |

|---|---|---|---|

| PQP-1 | Pyrroloquinoline | Lysine | Specific recognition moiety |

| bqbpbn | Quinoline-Pyridine | TNP, Zn²⁺ | Flexible tetra-methylene spacer |

| bqbpxn | Quinoline-Pyridine | TNP, Zn²⁺ | Semi-rigid xylylene spacer |

| DQ1/DQ2 | 7-(diethylamino)quinolin-2(1H)-one | Cucurbit mdpi.comuril complexes | Carbaldehyde/carbonitrile substituents |

Development of Reagents for Selective Transformations

This compound serves not only as a component of functional materials but also as a valuable intermediate in organic synthesis. Its preparation often involves highly selective chemical transformations.

A metal-free, iodine-catalyzed method has been developed for the regioselective C2-H formamidation of quinoline N-oxides using isocyanides. researchgate.net This reaction provides rapid and efficient access to a variety of this compound derivatives with exceptional regioselectivity and tolerance for diverse functional groups. researchgate.net This synthetic utility highlights the role of this compound as a product of selective C-H functionalization, a key goal in modern organic chemistry.